N-[(6-cyanopyridin-2-yl)methyl]propanamide
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Overview
Description
N-[(6-cyanopyridin-2-yl)methyl]propanamide is a chemical compound with the molecular formula C10H11N3O It is characterized by the presence of a cyanopyridine moiety attached to a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyanopyridin-2-yl)methyl]propanamide typically involves the reaction of 6-cyanopyridine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyanopyridin-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanopyridine moiety can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major product depends on the nucleophile used; for example, methoxy derivatives when using sodium methoxide.
Scientific Research Applications
N-[(6-cyanopyridin-2-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(6-cyanopyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The propionamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyridin-2-yl)methyl)propionamide
- N-(6-methylpyridin-2-yl)methyl)propionamide
- N-(6-aminopyridin-2-yl)methyl)propionamide
Uniqueness
N-[(6-cyanopyridin-2-yl)methyl]propanamide is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. The cyanogroup enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
Properties
CAS No. |
135450-34-9 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[(6-cyanopyridin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C10H11N3O/c1-2-10(14)12-7-9-5-3-4-8(6-11)13-9/h3-5H,2,7H2,1H3,(H,12,14) |
InChI Key |
FIKTVAHTIUHTHB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=NC(=CC=C1)C#N |
Canonical SMILES |
CCC(=O)NCC1=NC(=CC=C1)C#N |
Synonyms |
Propanamide, N-[(6-cyano-2-pyridinyl)methyl]- |
Origin of Product |
United States |
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